molecular formula C6H12N4O2 B560627 Photo-lysine

Photo-lysine

Cat. No.: B560627
M. Wt: 172.19 g/mol
InChI Key: CQTOOIGELCPQPJ-BYPYZUCNSA-N
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Description

Photo-lysine is a photo-reactive amino acid derivative designed to study lysine post-translational modifications (PTMs) in proteins. It contains a diazirine group, which enables covalent crosslinking of interacting proteins upon ultraviolet (UV) irradiation (365 nm) . This tool is incorporated into proteins via native mammalian translation machinery, allowing in vivo or in vitro capture of transient and weak interactions between lysine PTMs (e.g., methylation, acetylation) and their binding partners, such as epigenetic "readers" or "erasers" . Key applications include mapping histone modification interactomes and elucidating chromatin remodeling mechanisms .

Properties

IUPAC Name

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTOOIGELCPQPJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1(N=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)C1(N=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Design

This compound (CAS 1863117-91-2) is synthesized by integrating a diazirine group into the ε-amino side chain of natural lysine. The diazirine moiety (N=N) forms a three-membered ring, enabling UV-induced cross-linking with proximal proteins. The canonical SMILES structure (NCCC1(N=N1)CC@@HN ) confirms the stereospecific attachment of diazirine to the L-lysine backbone.

Table 1: Key Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂N₄O₂
Molecular Weight172.19 g/mol
SolubilityWater (>10 mM)
Storage Conditions-20°C, protected from light
CAS Number1863117-91-2

Stepwise Synthesis Protocol

The synthesis involves three stages: protection , diazirine incorporation , and deprotection .

Protection of Lysine Functional Groups

  • α-Amino Group Protection : Boc (tert-butyloxycarbonyl) is used to shield the α-amino group of lysine, preventing unwanted reactions during diazirine incorporation.

  • Carboxyl Group Protection : A methyl ester is formed via methanol and thionyl chloride, stabilizing the carboxyl group.

Deprotection and Purification

  • Boc Removal : Trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the α-amino group.

  • Ester Hydrolysis : Sodium hydroxide hydrolyzes the methyl ester to restore the carboxyl group.

  • Purification : Reverse-phase HPLC with a C18 column yields >95% pure this compound, as confirmed by LC-MS.

Biosynthetic Incorporation into Proteins

Mammalian Translation Machinery

This compound is incorporated into proteins using amber stop codon suppression in mammalian cells. A pyrrolysyl-tRNA synthetase/tRNA pair specific to this compound enables site-specific integration during translation. This method achieved 34% incorporation efficiency in histone H3.2 expressed in HEK293 cells.

Bacterial Expression Systems

In E. coli, high-cell-density fermentation (OD₆₀₀ = 10–15) with photo-leucine-optimized protocols enables cost-effective production. Methionine auxotrophic strains replace leucine with this compound analogs, yielding 3 mg/L of labeled proteins.

Analytical Validation

Mass Spectrometry Characterization

MALDI-TOF analysis of this compound-labeled MDH2 revealed a mass shift of +42 Da, consistent with diazirine incorporation. Cross-linked products (e.g., HSP90β-HSP60 heterodimers) were identified via tryptic digest and LC-MS/MS.

UV Cross-Linking Efficiency

Comparative studies show this compound achieves 2.3× higher cross-linking yield than photo-leucine for chaperone proteins, attributed to the ε-amino group’s accessibility.

Applications in Structural Biology

Mapping Histone PTM Interactions

This compound-modified histones captured MutS homolog 6 (MSH6) and RBBP4/7 as readers of H3R2me2a, revealing steric hindrance effects on chromatin remodeling.

Dynamic Protein Complex Analysis

In live cells, this compound enabled time-resolved cross-linking of Ku70-Ku80 heterodimers, resolving subcomplex dynamics within DNA repair machinery.

Comparative Analysis with Analogous Probes

Table 2: Photo-Reactive Amino Acid Probes

ProbeCross-Linking YieldTarget Residues
This compound85% (HSP90β)Lysine PTM readers
Photo-Leucine37% (HSP90β)Hydrophobic pockets
Photo-Methionine52% (SecB)Solvent-exposed Met

Chemical Reactions Analysis

Types of Reactions: Photo-lysine undergoes various chemical reactions, including:

    Photo-cross-linking: Upon UV irradiation, the diazirine group in this compound generates highly reactive carbenes that form covalent bonds with adjacent molecules.

    Substitution Reactions: The diazirine group can be substituted with other functional groups to modify the properties of this compound.

Common Reagents and Conditions:

    UV Irradiation: Used to activate the diazirine group for photo-cross-linking.

    Diazirine Precursors: Used in the synthesis of this compound.

Major Products:

    Covalent Adducts: Formed when this compound reacts with target proteins during photo-cross-linking.

Scientific Research Applications

Key Applications

  • Protein-Protein Interaction Studies
    • Photo-lysine enables the identification of transient and weak protein-protein interactions, which are often challenging to analyze due to their dynamic nature. By incorporating this compound into proteins, researchers can utilize UV irradiation to induce cross-linking, thereby stabilizing these interactions for further analysis .
  • Histone Modification Research
    • The incorporation of this compound into histone proteins allows for the in situ trapping of histone PTM-binding proteins. This application is crucial for studying the regulatory mechanisms underlying chromatin dynamics and gene expression .
  • Drug Discovery
    • This compound has been employed in drug discovery processes to elucidate protein-ligand binding interactions. By using photolytic labeling techniques, researchers can map out binding sites and affinities, which are essential for developing new therapeutic agents .
  • Epigenetic Studies
    • Recent studies have highlighted the role of lysine modifications in epigenetic regulation. This compound can be used alongside complementary probes (such as photo-arginine) to capture and study the interactomes associated with histone modifications, providing insights into their functional consequences in cellular processes .

Case Study 1: Identification of Histone-Binding Proteins

In a study published in Nature Chemical Biology, researchers incorporated this compound into histone peptides to identify proteins that bind specifically to modified lysines. Using UV irradiation, they successfully captured several histone-binding proteins, demonstrating this compound's effectiveness in probing PTM-mediated interactions .

Experiment Findings
Histone Peptide ModificationCaptured multiple histone-binding proteins using this compound
UV IrradiationInduced robust cross-linking with high specificity

Case Study 2: Drug Target Identification

A recent investigation utilized this compound to explore potential drug targets by analyzing protein-ligand interactions. The study revealed critical binding sites on target proteins, facilitating the development of more effective therapeutic compounds .

Study Focus Outcomes
Protein-Ligand BindingIdentified key interaction sites for drug development
Photolytic LabelingEnabled detailed mapping of binding affinities

Mechanism of Action

Photo-lysine exerts its effects through the generation of reactive carbenes upon UV irradiation. These carbenes form covalent bonds with nearby molecules, allowing this compound to capture and identify proteins that bind lysine post-translational modifications. The molecular targets include proteins involved in histone modifications and other post-translational modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

γ-Photo-lysine vs. δ-Photo-lysine

  • Synthesis Efficiency :
    γ-Photo-lysine, developed by the Li group, requires over 20 synthetic steps, limiting its accessibility . In contrast, δ-photo-lysine (K-dz) is synthesized in 5 steps, significantly reducing complexity and cost .
  • Crosslinking Performance: δ-Photo-lysine exhibits superior crosslinking efficiency and lower background noise compared to γ-photo-lysine, enhancing specificity in capturing weak interactions (e.g., H3R2me2a with MSH6PWWP) .
Parameter γ-Photo-lysine δ-Photo-lysine
Synthetic Steps >20 5
Crosslinking Efficiency Moderate High
Background Noise Higher Lower
Key Reference

Photo-lysine vs. Photo-leucine

  • Functional Specificity: Photo-leucine, a commercially available probe, labels hydrophobic regions non-specifically, leading to high background . δ-Photo-lysine targets lysine PTM-binding proteins with greater precision due to its charge compatibility (preference for negatively charged residues like Asp/Lys) .
  • Application Scope :
    Photo-leucine is broadly used for general protein interaction studies, while δ-photo-lysine is specialized for PTM interactome mapping (e.g., H4K5me2-L3MBTL2 interactions) .
Parameter Photo-leucine δ-Photo-lysine
Target Specificity Low (hydrophobic) High (lysine PTMs)
Background Noise High Low
Key Application General interactions PTM interactomes
Key Reference

Complementary Probes: Photo-arginine (R-dz) and δ-Photo-lysine (K-dz)

  • Synergistic Use :
    Photo-arginine (R-dz) and δ-photo-lysine (K-dz) are co-developed to study arginine and lysine PTMs in tandem, such as histone H3R2me2a and H3K4me3 .
  • Functional Insights :
    • H3R2me2a recruits MSH6 while displacing DPF2/RBBP4/RBBP7, regulating chromatin accessibility .
    • H3K4me3 and H3R2me2a exhibit opposing epigenetic roles, highlighting the probes' utility in dissecting crosstalk between PTMs .
Probe Pair Target PTMs Key Discovery Reference
R-dz + K-dz H3R2me2a, H3K4me3 Chromatin remodeling via MSH6/DPF2

Advantages of this compound Over Traditional Methods

  • Minimal Functional Disruption :
    Proteins synthesized with this compound retain native activity (e.g., mitochondrial malate dehydrogenase (MDH2) function is unaffected) .
  • Enhanced Sensitivity : Diazirine-based probes outperform traditional crosslinkers (e.g., formaldehyde) in capturing weak, transient interactions (e.g., H3R2me2a-MSHPWWP binding) .

Biological Activity

Photo-lysine is a novel photo-reactive amino acid that has been developed to facilitate the study of post-translational modifications (PTMs) in proteins. This compound allows researchers to capture and identify proteins that interact with lysine residues modified by various PTMs, thereby enhancing our understanding of protein-protein interactions and their biological implications.

Chemical Structure and Mechanism

This compound is structurally similar to natural lysine but incorporates a diazirine moiety, which serves as a photo-cross-linker. Upon exposure to ultraviolet (UV) light, this moiety becomes reactive, enabling the formation of covalent bonds with nearby proteins. This property is particularly useful for studying transient or weak protein interactions that are often challenging to analyze using conventional methods.

Applications in Biological Research

The primary application of this compound lies in its ability to capture proteins that recognize lysine PTMs. This capability has been exploited in various studies, particularly in the context of histone modifications, where it aids in identifying "readers" (proteins that recognize specific modifications) and "erasers" (enzymes that remove these modifications).

Case Study: Histone Modification Analysis

In a study focusing on histone PTMs, researchers synthesized photo-affinity probes based on histone peptide sequences. By substituting specific lysine residues with this compound, they successfully captured histone-binding proteins using UV irradiation. This approach revealed critical insights into the dynamics of histone modification recognition and the subsequent recruitment of regulatory proteins involved in gene expression.

Research Findings

  • Protein-Protein Interaction Studies : this compound has been utilized to identify novel protein-protein interactions, such as those between membrane proteins and lipid regulators. For instance, a study demonstrated its application in detecting interactions involving PGRMC1 and Insig-1, which are crucial for cellular lipid homeostasis .
  • Demethylation Mechanisms : Another significant finding involved the use of this compound to explore the demethylation activity of KDM4 family members. The engineered KDM4 proteins with photo-reactive amino acids allowed for the identification of non-histone substrates, expanding the understanding of their role beyond traditional gene regulation .
  • Photolytic Labeling Techniques : The incorporation of this compound into various experimental setups has facilitated advancements in photolytic labeling techniques, enabling researchers to analyze ligand-protein interactions more effectively. This includes identifying off-target effects in drug discovery processes .

Data Tables

Study Application Findings
Histone PTM AnalysisCapturing histone-binding proteinsIdentified key regulatory proteins involved in gene expression
Protein Interaction StudyMembrane protein interactionsDiscovered novel interactions affecting lipid metabolism
Demethylation MechanismKDM4 family substrate identificationExpanded substrate range beyond histones

Q & A

Q. What is the methodological role of Photo-lysine in studying lysine-mediated post-translational modifications (PTMs)?

this compound serves as a photo-reactive lysine analog that enables the capture of transient protein interactions mediated by PTMs (e.g., acetylation, methylation). Upon UV irradiation (typically 365 nm), it forms covalent crosslinks with binding partners, allowing isolation and identification via techniques like SDS-PAGE and mass spectrometry. Critical validation steps include functional assays (e.g., mitochondrial malate dehydrogenase activity tests) to confirm that incorporation of this compound does not disrupt native protein function .

Q. How is this compound synthesized and characterized for experimental use?

this compound is synthesized through chemical modification of lysine to introduce a diazirine group, enabling UV-induced crosslinking. Characterization involves nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry to confirm molecular weight. Researchers must verify its compatibility with cellular systems by testing cytotoxicity and incorporation efficiency in cell culture models .

Q. What are the standard protocols for detecting this compound-mediated interactions in vitro?

  • Step 1: Incubate target proteins or cell lysates with this compound under physiological conditions.
  • Step 2: Irradiate samples with UV light (e.g., 365 nm for 10–30 minutes) to induce crosslinking.
  • Step 3: Digest non-crosslinked proteins with proteases (e.g., trypsin) and isolate crosslinked complexes via affinity purification.
  • Step 4: Analyze using Western blotting or mass spectrometry. Controls should include UV-free samples and competition assays with unmodified lysine .

Advanced Research Questions

Q. How can UV crosslinking efficiency be optimized for this compound in live-cell experiments?

Crosslinking efficiency depends on:

  • UV wavelength and duration: 365 nm for 15–20 minutes balances efficiency and cell viability.
  • This compound concentration: 1–5 mM in culture media, adjusted to avoid cellular stress.
  • Quenchers: Use antioxidants (e.g., ascorbic acid) to reduce reactive oxygen species generated during UV exposure. A systematic approach involves titrating these parameters and validating via co-immunoprecipitation (Co-IP) followed by quantitative proteomics .
ParameterOptimal RangeImpact on Efficiency
UV Duration15–20 minProlonged exposure increases crosslinking but risks protein damage.
This compound Conc.1–5 mMHigher concentrations improve labeling but may induce cytotoxicity.
Cell Viability>80% post-UVCritical for live-cell studies.

Q. How should researchers address contradictions in crosslinking data from this compound experiments?

Contradictions may arise from:

  • Non-specific crosslinking: Validate interactions using orthogonal methods (e.g., fluorescence resonance energy transfer (FRET)).
  • Batch variability in this compound synthesis: Re-characterize each batch via HPLC and NMR.
  • Context-dependent PTM binding: Perform time-resolved crosslinking to capture dynamic interactions. Always include negative controls (e.g., lysine-deficient mutants) .

Q. What strategies integrate this compound with proteomic workflows for PTM mapping?

  • Tandem mass tag (TMT) labeling: Quantify crosslinked peptides across conditions.
  • Bioinformatics tools: Use software like MaxQuant or CrosslinkX to identify crosslinked sites.
  • Multi-omics correlation: Combine crosslinking data with transcriptomic or metabolomic datasets to contextualize PTM roles. Ensure raw data is deposited in repositories like PRIDE for reproducibility .

Methodological Best Practices

  • Reproducibility: Document UV exposure parameters, this compound batch details, and cell culture conditions as per journal guidelines (e.g., Nature Chemical Biology’s standards for supplementary data) .
  • Image integrity: Avoid image manipulation beyond standard adjustments (e.g., brightness/contrast). Clearly label composite images in figures .
  • Data validation: Use functional assays (e.g., enzymatic activity tests) to confirm that this compound incorporation does not artifactually alter protein behavior .

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